molecular formula C14H22O B8277242 4-[4-(1,1-Dimethylethyl)phenyl]-butanol

4-[4-(1,1-Dimethylethyl)phenyl]-butanol

Cat. No.: B8277242
M. Wt: 206.32 g/mol
InChI Key: QJJYXZAWDVRZFS-UHFFFAOYSA-N
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Description

4-[4-(1,1-Dimethylethyl)phenyl]-butanol is a tertiary alcohol derivative characterized by a butanol chain (C₄H₉OH) attached to a para-substituted tert-butylphenyl group.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

4-(4-tert-butylphenyl)butan-1-ol

InChI

InChI=1S/C14H22O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h7-10,15H,4-6,11H2,1-3H3

InChI Key

QJJYXZAWDVRZFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Terfenadine and Its Impurities

Terfenadine (α-[4-(1,1-dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol) shares the 4-(tert-butyl)phenylbutanol backbone but incorporates a piperidine ring and a hydroxydiphenylmethyl group. This structural modification enhances its antihistamine activity by increasing receptor affinity and reducing central nervous system penetration, thereby minimizing sedation . Key impurities of terfenadine, such as 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butan-1-one (Terfenadone, CAS 43076-30-8), differ by the substitution of the hydroxyl group with a ketone, altering metabolic stability and pharmacological activity .

Table 1: Structural Comparison with Terfenadine-Related Compounds

Compound Name Molecular Formula Molecular Weight Key Functional Groups Application/Notes
4-[4-(1,1-Dimethylethyl)phenyl]-butanol C₁₄H₂₂O 206.32 Tertiary alcohol, tert-butyl Intermediate/Impurity
Terfenadine C₃₂H₄₁NO₂ 471.68 Piperidine, hydroxydiphenyl Antihistamine (discontinued)
Terfenadone (Imp. A) C₃₂H₃₉NO₂ 469.66 Ketone, piperidine Oxidative metabolite of terfenadine
Avobenzone (4-(1,1-Dimethylethyl)-4'-methoxy dibenzoylmethane)

Avobenzone (CAS 70356-09-1), a UV-filter used in sunscreens, shares the 4-(tert-butyl)phenyl moiety but replaces the butanol chain with a propanedione backbone.

Table 2: Functional Group Impact on Properties

Compound Key Functional Groups Key Property
4-[4-(tert-butyl)phenyl]-butanol Tertiary alcohol Moderate polarity, H-bond donor
Avobenzone β-Diketone, methoxy UV absorption, photostability issues
Phenolic Derivatives

Phenol derivatives like 4-(1,1,3,3-tetramethylbutyl)phenol (CAS 140-66-9) and bisphenol A alternatives (e.g., 4,4'-(1-methylethylidene)bisphenol) feature aromatic rings with branched alkyl substituents. These compounds exhibit higher acidity (pKa ~10) due to the phenolic -OH group, unlike the neutral alcohol in this compound. Such phenolic analogs are used in polymer synthesis and surfactants but pose endocrine-disrupting risks .

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